molecular formula C20H23FN2O2 B11612851 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B11612851
M. Wt: 342.4 g/mol
InChI Key: JRFSBHNWNDBOEG-UHFFFAOYSA-N
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Description

1-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorophenylmethyl group and an ethanone moiety linked to a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one typically involves the following steps:

    Formation of 4-fluorophenylmethyl piperazine: This can be achieved by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.

    Attachment of the ethanone moiety: The intermediate 4-fluorophenylmethyl piperazine is then reacted with 4-methylphenoxyacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines or aromatic derivatives.

Scientific Research Applications

1-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the ethanone and methylphenoxy moieties.

    1-Bis(4-fluorophenyl)methyl piperazine: Contains two fluorophenyl groups attached to the piperazine ring.

Uniqueness: 1-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H23FN2O2/c1-16-2-8-19(9-3-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-6-18(21)7-5-17/h2-9H,10-15H2,1H3

InChI Key

JRFSBHNWNDBOEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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